molecular formula C15H22N6O2S B6435517 N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide CAS No. 2549036-89-5

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide

カタログ番号: B6435517
CAS番号: 2549036-89-5
分子量: 350.4 g/mol
InChIキー: KHFCUQJXYGDODW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-{1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group introduces steric and electronic effects that may influence solubility, metabolic stability, and target selectivity.

特性

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-10-17-14-13(8-16-19(14)2)15(18-10)21-7-6-11(9-21)20(3)24(22,23)12-4-5-12/h8,11-12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCUQJXYGDODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The pyrazolo[3,4-d]pyrimidine core is a common feature in kinase inhibitors. Key comparisons include:

Compound Name Core Substitutions Functional Groups Molecular Weight Melting Point (°C)
Target Compound 1,6-dimethyl Cyclopropanesulfonamide, pyrrolidine Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 9) 1-substituted chromen-2-yl Benzenesulfonamide, fluoro substituents 589.1 175–178
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives (Paper Example) 4-methoxyphenyl Varied N-substituents (alkyl, aryl) ~300–400 150–250 (reported range)

Key Observations :

  • The target compound ’s 1,6-dimethyl substitution contrasts with the chromen-2-yl group in the patent example, which introduces bulkier aromaticity and fluorinated substituents. This likely reduces solubility compared to the target compound’s cyclopropane sulfonamide group .
  • Derivatives from the paper lack sulfonamide groups, instead featuring methoxyphenyl or alkyl/aryl N-substituents.
Functional Group Impact
  • Cyclopropanesulfonamide vs. In contrast, the planar benzenesulfonamide in the patent example may favor π-π stacking but offers less steric control .
  • Pyrrolidine vs. Chromen-2-yl : The pyrrolidine ring in the target compound introduces a basic nitrogen, which could improve solubility and membrane permeability. The chromen-2-yl group in the patent compound, however, may enhance DNA intercalation or kinase inhibition due to its extended aromatic system .
Physicochemical Properties
  • Solubility : The cyclopropanesulfonamide group in the target compound likely improves aqueous solubility compared to the fluorinated chromen-2-yl derivatives (e.g., patent example with MP 175–178°C suggests moderate crystallinity and solubility limitations) .
  • Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, suggesting the target compound may have a longer half-life than the methoxyphenyl derivatives reported in the paper .
Pharmacological Implications
  • The patent example’s chromen-2-yl and fluoro groups are associated with kinase inhibition (e.g., CDK or FLT3 inhibitors) .
  • The paper’s derivatives, lacking sulfonamides, may target adenosine receptors or phosphodiesterases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。